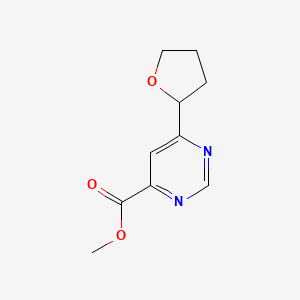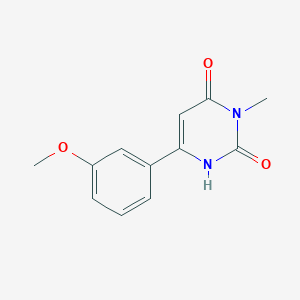
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol , is a chemical compound with the following properties:
- IUPAC Name : 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3(2H)-pyridazinone
- Molecular Formula : C9H9N3OS
- Molecular Weight : 207.26 g/mol
- Physical Form : Solid
- Purity : 95%
- InChI Code : 1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a pyridazinone ring fused with a thiazole moiety. The presence of the thiazole ring imparts unique properties to the compound, potentially influencing its biological activity.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on its functional groups. Investigating its behavior under various reaction conditions would provide insights into its potential applications.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in different solvents is not available.
- Melting Point : Not specified.
- Boiling Point : Not specified.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis of novel derivatives of tetrahydropyrimidine-diones, including those related to the specified compound. These synthetic approaches often involve multi-component reactions, such as the Biginelli reaction, and aim to generate complex molecules with potential for further chemical modifications and biological testing. For instance, the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives showcases the versatility of such compounds in organic synthesis (Kravchenko et al., 2014). Moreover, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirin with Barbituric Acid highlights the compound's role in the formation of novel heterocyclic structures (Link et al., 1981).
Biological Applications
The compound and its derivatives have been investigated for their biological activities. For example, antiparasitic activity studies have demonstrated the potential of highly conjugated pyrimidine-2,4-dione derivatives against pathogens such as Plasmodium falciparum and Leishmania infantum, showcasing the compound's relevance in the development of new therapeutic agents (Azas et al., 2003). Additionally, the synthesis and evaluation of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil have revealed their antioxidant and antimicrobial properties, further underscoring the chemical versatility and potential utility of these compounds in pharmacological contexts (Al-Adhami & Al-Majidi, 2021).
Mechanistic Studies
Mechanistic studies have also been a focal point of research, aiming to understand the chemical behavior of tetrahydropyrimidine-dione derivatives under various conditions. Such research provides insights into the potential transformations and reactivity patterns of these compounds, which is crucial for their application in synthetic chemistry and drug design. For instance, investigations into the reaction mechanisms and the synthesis of pyrimidine annelated heterocycles contribute to a deeper understanding of the compound's chemical properties and its utility in the creation of novel heterocyclic compounds (Majumdar et al., 2001).
Safety And Hazards
As no specific safety data is provided, caution should be exercised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety sheets.
Future Directions
Research avenues for 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include:
- Biological Activity : Investigate its potential as an antitumor or cytotoxic agent.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy.
- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARKCQFUGIWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)


![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)
![6-[2-(4-Methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484100.png)


![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)

